5-(3,5-Dimethylphenyl)isoxazol-3-amine is a heterocyclic organic compound that features an isoxazole ring substituted with a 3,5-dimethylphenyl group. This compound is classified as an isoxazole derivative, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's molecular formula is , and it has a molecular weight of approximately 188.23 g/mol. Its systematic name according to IUPAC nomenclature is 3-(3,5-dimethylphenyl)-1,2-oxazol-5-amine .
The synthesis of 5-(3,5-Dimethylphenyl)isoxazol-3-amine can be achieved through various methods, typically involving the formation of the isoxazole ring followed by amination. One common synthetic route involves the reaction of 3,5-dimethylphenylhydrazine with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst to form the isoxazole structure.
The molecular structure of 5-(3,5-Dimethylphenyl)isoxazol-3-amine can be represented as follows:
The compound consists of an isoxazole ring (a five-membered ring containing one nitrogen and one oxygen atom) attached to a dimethyl-substituted phenyl group. The presence of these functional groups contributes to its chemical reactivity and biological activity .
5-(3,5-Dimethylphenyl)isoxazol-3-amine can undergo various chemical reactions typical of amines and heterocycles:
These reactions are significant for modifying the compound's structure to enhance its biological properties or tailor it for specific applications in research or pharmaceuticals .
The mechanism of action of 5-(3,5-Dimethylphenyl)isoxazol-3-amine involves its interaction with biological targets such as enzymes or receptors. It may function as an enzyme inhibitor or modulator of receptor activity, influencing various biochemical pathways.
Research indicates that compounds similar to 5-(3,5-Dimethylphenyl)isoxazol-3-amine exhibit significant biological activities, including anti-inflammatory and anticancer effects. The exact mechanism often depends on the specific target protein and cellular context but generally involves binding interactions that alter enzyme activity or receptor signaling pathways .
The physical and chemical properties of 5-(3,5-Dimethylphenyl)isoxazol-3-amine are crucial for understanding its behavior in different environments:
| Property | Value |
|---|---|
| Molecular Weight | 188.23 g/mol |
| Melting Point | Not readily available |
| Solubility | Soluble in organic solvents |
| Density | Not specified |
| Boiling Point | Not specified |
| Log P (octanol/water) | Approximately 0.83 |
These properties suggest that the compound has good solubility characteristics that may facilitate its use in biological assays and pharmaceutical formulations .
5-(3,5-Dimethylphenyl)isoxazol-3-amine has several scientific applications:
The versatility of this compound makes it a valuable candidate for further research in both academic and industrial settings .
Isoxazole derivatives represent a privileged scaffold in medicinal chemistry, characterized by their versatile bioactivity and structural adaptability. Among these, 5-(3,5-dimethylphenyl)isoxazol-3-amine occupies a distinctive niche due to its stereoelectronic properties imparted by the electron-donating 3,5-dimethylphenyl substituent at the C5 position and the nucleophilic 3-amino group. This molecular architecture enables targeted interactions with biological macromolecules while maintaining favorable drug-like properties. The compound exemplifies the strategic integration of bioisosteric principles and structural optimization approaches that define modern heterocyclic drug design. Its structural framework serves as a multifunctional pharmacophore amenable to diverse chemical modifications, positioning it as a critical intermediate in developing therapeutics targeting oncological, infectious, and neurological disorders. The following sections explore the significance of this compound within the broader context of isoxazole medicinal chemistry, tracing its historical development and isomer-dependent biological profiles.
Isoxazole rings serve as indispensable five-membered heterocyclic scaffolds in drug design, valued for their metabolic stability, hydrogen bonding capability, and balanced lipophilicity. The isoxazole nucleus (C₃H₃NO) provides a rigid planar structure that effectively mimics aromatic pharmacophores while introducing heteroatom diversity critical for target engagement. Derivatives like 5-(3,5-dimethylphenyl)isoxazol-3-amine demonstrate exceptional versatility as synthetic intermediates for constructing complex drug candidates. Their utility stems from several key features: 1) The ring nitrogen participates in hydrogen bonding with biological targets; 2) The C3 and C5 positions allow regioselective functionalization to modulate electronic properties and steric bulk; and 3) The inherent dipole moment (approximately 1.5-2.5 D) facilitates optimal orientation within binding pockets [9].
Table 1: Structurally Diverse Bioactive Isoxazole Derivatives with Therapeutic Applications
| Compound Name | CAS Number | Molecular Weight | Key Structural Features | Reported Bioactivity |
|---|---|---|---|---|
| 3-Amino-5-methylisoxazole | 1072-67-9 | 98.10 g/mol | Unsubstituted C3-amino group | Pharmaceutical intermediate for sulfonamide synthesis [5] |
| 3-Amino-5-(4-fluorophenyl)isoxazole | 925005-35-2 | 178.17 g/mol | Para-fluoro phenyl at C5 | Not specified (structural analog for SAR studies) [4] |
| ([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine | N/A | 204.23 g/mol | Methoxyphenyl substituent, aminomethyl modification | Early discovery compound (AldrichCPR collection) [10] |
| 3-(2,3-Dimethylphenyl)isoxazol-5-amine | 1020955-60-5 | 188.23 g/mol | Ortho/meta-dimethylphenyl | Not specified (research chemical) [7] |
The synthetic versatility of isoxazole derivatives enables diverse pharmacological targeting. For instance, 3-amino-5-methylisoxazole (CAS# 1072-67-9) serves as a key intermediate for sulfonamide drugs, demonstrating the scaffold's utility in antimicrobial development [5]. More complex derivatives like those bearing aryl substituents at the C5 position (e.g., 3-amino-5-(4-fluorophenyl)isoxazole) expand structure-activity relationship (SAR) profiles through enhanced π-stacking capabilities. Current research explores multifunctional isoxazole hybrids combining the core with pharmacophores like Schiff bases and azo linkers, significantly broadening the therapeutic scope toward kinase inhibition and epigenetic modulation [2]. The electron-donating/withdrawing nature of C5 substituents directly influences the compound's dipole moment and bioavailability, enabling rational design of analogs with optimized ADME profiles.
The exploration of amino-substituted isoxazoles originated with early investigations into heterocyclic bioisosteres of pyrazoles and oxazoles. Initial pharmacological interest emerged when researchers recognized the structural analogy between 3-aminoisoxazoles and GABAergic neurotransmitters, prompting evaluation of their central nervous system activity. While specific anticonvulsant data for 5-(3,5-dimethylphenyl)isoxazol-3-amine remains unpublished in the retrieved literature, structurally related compounds demonstrated modulation of neuronal excitability through enhancement of inhibitory neurotransmission [2] [4]. This foundational work established the aminomethylisoxazole motif as a viable template for neuroactive compound development.
A significant evolution occurred when researchers redirected these scaffolds toward oncology applications, particularly targeting tyrosine kinase signaling pathways. The breakthrough came with the discovery that isoxazole derivatives conjugated with Schiff bases and azo bonds exhibit potent EGFR (epidermal growth factor receptor) inhibition, a critical target in nonsmall cell lung cancer (NSCLC) treatment. Recent research demonstrates that strategically functionalized isoxazole derivatives exhibit superior antiproliferative activity compared to established therapeutics. Specifically, compounds featuring the isoxazole-Schiff base architecture (designated 5a and 5b in recent studies) demonstrated IC₅₀ values of 17.34 and 18.32 μM against A549 lung adenocarcinoma cells, significantly surpassing erlotinib (IC₅₀ = 25.06 μM) in the same assay system [2]. This represents a ~30-45% enhancement in cytotoxic potency attributed to the optimized isoxazole pharmacophore.
Table 2: Antiproliferative Activity of Isoxazole Derivatives Against A549 Lung Cancer Cell Line
| Compound | Structure | IC₅₀ (μM) | Target/Mechanism | Reference Point |
|---|---|---|---|---|
| 5a | N,N-dimethyl-4-((1E)-((5-methyl-4-(phenyldiazenyl)isoxazol-3-yl)imino)methyl)aniline | 17.34 ± 0.42 | EGFR inhibition | ~32% more potent than erlotinib |
| 5b | (E)-N-(5-methyl-4-(phenyldiazenyl)isoxazol-3-yl)-1-(4-nitrophenyl)methanimine | 18.32 ± 0.39 | EGFR inhibition | ~27% more potent than erlotinib |
| Erlotinib | Reference tyrosine kinase inhibitor | 25.06 ± 0.87 | EGFR inhibition | Baseline comparator |
| 3,5-Dimethylisoxazole | Core scaffold without functionalization | >100 | Not established | Inactive control [9] |
The molecular basis for this enhanced activity involves dual-target engagement: 1) The isoxazole ring coordinates with the kinase hinge region through hydrogen bond interactions involving the ring oxygen and nitrogen atoms; and 2) The arylazo and Schiff base extensions project into the hydrophobic back pocket of EGFR's ATP binding site, providing additional van der Waals contacts. This synergistic binding mode, confirmed through molecular docking studies using the Genetic Optimization of Ligand Docking (GOLD) program, highlights the strategic advantage of functionalizing the 3-amino position of the isoxazole core [2]. Consequently, contemporary research increasingly focuses on hybrid isoxazole architectures that leverage this dual-targeting capability, particularly against malignancies with demonstrated EGFR overexpression (60% of NSCLC, 15-30% of breast cancers, and 25-77% of colorectal cancers).
The biological activity of isoxazole derivatives exhibits profound sensitivity to regiochemical arrangement and substituent patterns, with the 3-amino versus 5-amino isomers demonstrating markedly different physicochemical and pharmacological profiles. 5-(3,5-Dimethylphenyl)isoxazol-3-amine exemplifies this structure-activity relationship through its distinct electronic distribution compared to positional isomers. Quantum chemical analyses reveal that the 3-amino group significantly increases the HOMO electron density at the ring nitrogen (N1 position), enhancing hydrogen bond accepting capacity compared to 5-aminoisoxazoles where the amino group creates an electron-deficient C5 position. This electronic distinction translates to measurable differences in binding affinity when interacting with biological targets like kinase domains [6] [9].
The impact of aryl substituents at the C5 position further modulates pharmacological properties. Comparative studies of substituted phenyl derivatives demonstrate that electron-donating groups (e.g., methyl in 3,5-dimethylphenyl) enhance membrane permeability through increased lipophilicity (LogP increase of approximately 0.5-0.8 units compared to unsubstituted phenyl analogs), while electron-withdrawing groups (e.g., 4-nitrophenyl in compound 5b) improve target affinity through dipole-dipole interactions with kinase back pockets. Specifically, the 3,5-dimethylphenyl substituent in our subject compound provides optimal steric bulk for hydrophobic pocket accommodation while avoiding excessive desolvation penalties. This balanced substitution pattern yields calculated polar surface areas (PSA) typically between 50-55 Ų, supporting favorable blood-brain barrier permeability where required for CNS-targeted applications [4] [7].
Table 3: Impact of Isoxazole Substitution Patterns on Physicochemical and Pharmacological Properties
| Structural Feature | Physicochemical Effect | Biological Consequence | Exemplar Compound |
|---|---|---|---|
| 3-Amino substitution | Increased HOMO density at N1 (enhanced H-bond acceptance) | Improved kinase hinge region binding | 5-(3,5-Dimethylphenyl)isoxazol-3-amine |
| 5-Amino substitution | Electron deficiency at C5 (electrophilic character) | Susceptibility to metabolic oxidation | 3-(2,3-Dimethylphenyl)isoxazol-5-amine [7] |
| C5 3,5-dimethylphenyl | Increased LogP (~2.5-2.8) | Enhanced membrane permeability | Target compound |
| C5 4-fluorophenyl | Moderate LogP (~2.0-2.3), halogen bonding potential | Balanced permeability and target engagement | 3-Amino-5-(4-fluorophenyl)isoxazole [4] |
| Schiff base at N3 | Extended conjugation, increased PSA | Enhanced EGFR kinase inhibition (IC₅₀ < 20 μM) | Compounds 5a, 5b [2] |
The strategic importance of regiochemistry extends to synthetic pathways. 5-Arylisoxazol-3-amines are typically synthesized via [3+2] cycloadditions between aryl-substituted alkynes and chlorooximes, followed by selective amination. In contrast, isomeric 3-arylisoxazol-5-amines require alternative routes such as the reaction of hydroxylamine with 1,3-dicarbonyl derivatives. This synthetic divergence results in different substituent tolerance and purification challenges. Recent advances in transition metal-catalyzed reactions, particularly copper-promoted dimerizations as demonstrated with aminopyrazole systems, provide innovative methods for creating complex bis-heterocyclic architectures from simple isoxazole precursors. These reactions exhibit remarkable chemo-selectivity dependence on the isoxazole substitution pattern: bulky tert-butyl substituents at the C5 position of 5-aminoisoxazoles promote pyrazine formation rather than the typical pyridazines observed with methyl substituents [6]. This switchable dimerization behavior underscores the profound influence of substituent bulk and electronic properties on reaction pathways, providing medicinal chemists with versatile tools for structural diversification.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8